4-Bromo-3-chloro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of this compound involves various methods. One of the methods includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the desired target compound . The reactions generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Bis(pyridine)-based Bromonium Ions and Reaction Mechanisms
Bis(pyridine)-based bromonium ions, such as bis(2,4,6-collidine)bromonium perchlorate and bis(pyridine)bromonium triflate, have been synthesized, and their reaction mechanisms with various acceptors have been studied. These studies contribute to our understanding of the reactivity and potential applications of pyridine derivatives in organic synthesis and catalysis (Neverov et al., 2003).
Spectroscopic and Density Functional Theory Studies
The characterization of 5-Bromo-2-(trifluoromethyl)pyridine through spectroscopic methods and density functional theory (DFT) provides insights into its structural and electronic properties. Such studies are crucial for designing materials with specific optical, electronic, and biological properties (Vural & Kara, 2017).
Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling
The palladium-catalyzed Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives. These derivatives are investigated for their potential applications in materials science, including as chiral dopants for liquid crystals and their biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Safety and Hazards
4-Bromo-3-chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is also classified as Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Dusts and Mists, and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
Trifluoromethylpyridines are known to participate in various chemical reactions, including Suzuki–Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, which could be part of the compound’s interaction with its targets .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in the protection of crops from pests . This suggests that they may affect biochemical pathways related to pest metabolism or growth.
Result of Action
As a member of the trifluoromethylpyridines group, it’s known to exhibit biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Properties
IUPAC Name |
4-bromo-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFJNMMCCARDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.